

"N-(2,3-Epoxypropyl)phthalimide" chemical structure and IUPAC name

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Compound of Interest

Compound Name: **N-(2,3-Epoxypropyl)phthalimide**

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An In-Depth Technical Guide to **N-(2,3-Epoxypropyl)phthalimide**

For researchers, scientists, and drug development professionals, **N-(2,3-Epoxypropyl)phthalimide** is a crucial chemical intermediate. Its unique structure, combining a reactive epoxy group with a stable phthalimide moiety, makes it a versatile building block in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and Nomenclature

N-(2,3-Epoxypropyl)phthalimide is an organic compound featuring a phthalimide group linked to an epoxypropyl (glycidyl) group. The phthalimide part consists of two carbonyl groups attached to a benzene ring and a nitrogen atom, forming a bicyclic system. This nitrogen is then bonded to a three-membered epoxy ring via a methylene bridge.

The IUPAC name for this compound is 2-(oxiran-2-ylmethyl)isoindole-1,3-dione.^[1] Depending on the stereochemistry of the chiral carbon in the oxirane ring, it can exist as two enantiomers:

- **(S)-(+)-N-(2,3-Epoxypropyl)phthalimide**, with the IUPAC name 2-[(2S)-oxiran-2-yl]methyl]isoindole-1,3-dione.^[2]
- **(R)-(-)-N-(2,3-Epoxypropyl)phthalimide**, with the IUPAC name 2-[(2R)-oxiran-2-yl]methyl]isoindole-1,3-dione.

The presence of the chiral center is of significant importance in the synthesis of enantiomerically pure pharmaceuticals.

Physicochemical Properties

The quantitative properties of **N-(2,3-Epoxypropyl)phthalimide** are summarized in the table below, providing a clear reference for experimental design and application.

Property	Value	Source
Molecular Formula	C ₁₁ H ₉ NO ₃	[2][3][4][5][6]
Molecular Weight	203.19 g/mol	[2][3][4][6]
Appearance	White to pale yellow crystalline powder	[1][5]
Melting Point	92-98 °C (lit.)	[3][5][7][8][9]
Boiling Point	341.49 °C (rough estimate)	[5][9]
CAS Number	5455-98-1 (racemic)	[1][3][6][7]
161596-47-0 ((S)-enantiomer)	[2][4]	
181140-34-1 ((R)-enantiomer)		
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[5][9]

Synthesis and Experimental Protocols

N-(2,3-Epoxypropyl)phthalimide is a vital intermediate in the production of drugs like the antithrombotic agent Rivaroxaban and the gastrointestinal prokinetic agent Mosapride Citrate. [10] Several synthetic routes have been developed for its preparation. Below are detailed protocols for two common methods.

Protocol 1: Gabriel Synthesis from Potassium Phthalimide and Epichlorohydrin

This is a classical and direct approach to synthesizing **N-(2,3-Epoxypropyl)phthalimide**. The reaction involves the nucleophilic substitution of the chloride in epichlorohydrin by the phthalimide anion.

Materials:

- Potassium phthalimide
- Epichlorohydrin
- Solvent (e.g., N,N-Dimethylformamide - DMF)
- Catalyst (optional, e.g., quaternary ammonium salt)[[11](#)]

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide in a suitable solvent like DMF.
- Add epichlorohydrin to the solution. Epichlorohydrin often serves as both the reactant and the solvent.[[10](#)]
- Heat the reaction mixture to 120-150 °C and maintain this temperature for several hours (e.g., 5 hours).[[10](#)]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the crude product.
- Filter the precipitate, wash it with water to remove any unreacted potassium phthalimide and solvent residues.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure **N-(2,3-Epoxypropyl)phthalimide**.

Protocol 2: Two-Step Synthesis via Condensation and Oxidation

This method involves an initial condensation reaction to form an intermediate, followed by an oxidation step to create the final epoxy ring.[10]

Step A: Condensation of Phthalimide Sodium Salt with Chloropropene

Materials:

- Phthalimide sodium salt
- Chloropropene (Allyl chloride)
- Aprotic polar solvent (e.g., Acetonitrile, Dichloromethane)[10]

Procedure:

- Suspend phthalimide sodium salt in an aprotic polar solvent such as acetonitrile in a reaction vessel.
- Add chloropropene to the suspension. The molar ratio of phthalimide sodium salt to chloropropene is typically 1:1.0-1.1.[10]
- Heat the mixture to reflux and stir for 2-5 hours.[10]
- After the reaction, cool the mixture and filter off any inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the intermediate product, N-allylphthalimide (3-(phthaloyl) propylene).[10]

Step B: Epoxidation of N-allylphthalimide

Materials:

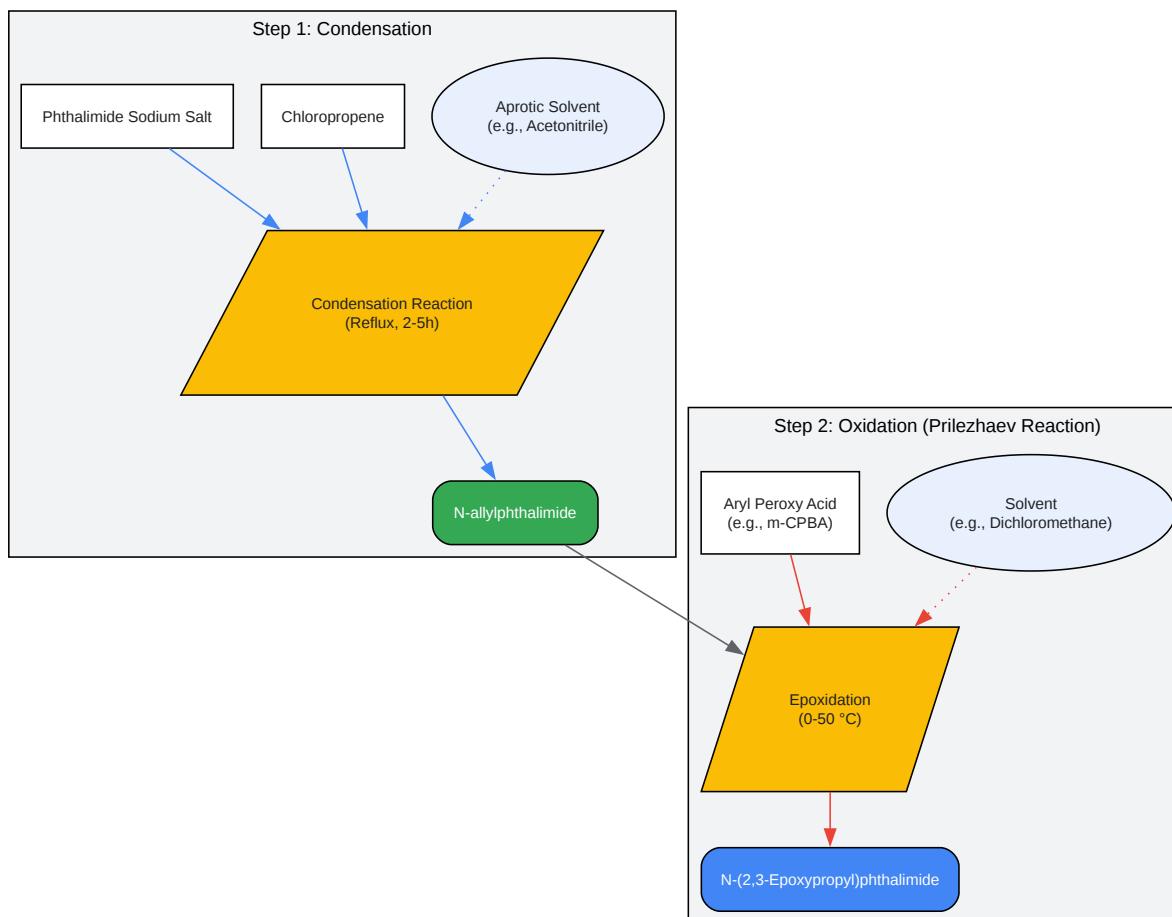
- N-allylphthalimide (from Step A)
- Aryl peroxy acid (e.g., meta-Chloroperoxybenzoic acid - m-CPBA)[10]

- Solvent (e.g., Acetonitrile, Dichloromethane)[10]
- Catalyst (optional, e.g., HP)[10]

Procedure:

- Dissolve the N-allylphthalimide intermediate in a suitable solvent like dichloromethane.
- Cool the solution in an ice bath to 0 °C.
- Slowly add a solution of an aryl peroxy acid, such as m-CPBA, to the cooled solution while stirring. The molar ratio of the intermediate to the peroxy acid is typically 1:1.1-1.3.[10]
- Allow the reaction to proceed at a controlled temperature between 0-50 °C.[10] This is a classic Prilezhaev oxidation reaction.[10]
- After the reaction is complete, wash the organic phase with a sodium bicarbonate solution to remove the resulting carboxylic acid, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield **N-(2,3-Epoxypropyl)phthalimide**.

Below is a diagram illustrating the workflow for the two-step synthesis protocol.



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Two-Step Synthesis of **N-(2,3-Epoxypropyl)phthalimide**.

Applications in Drug Development and Organic Synthesis

The phthalimide group is a well-established protecting group for primary amines in organic synthesis, famously used in the Gabriel synthesis.[12] **N-(2,3-Epoxypropyl)phthalimide** leverages this property while also providing a reactive epoxide ring.

- **Pharmaceutical Intermediates:** The primary application is in the synthesis of complex pharmaceutical agents. The epoxide ring is susceptible to ring-opening reactions by various nucleophiles (e.g., amines, alcohols, thiols), allowing for the introduction of diverse functional groups. This reactivity is crucial for building the molecular scaffolds of many drugs.[6]
- **Chiral Synthesis:** The chiral variants, (S)- and (R)-**N-(2,3-Epoxypropyl)phthalimide**, are invaluable in asymmetric synthesis. They serve as chiral building blocks for preparing enantiomerically pure drugs, which is often a regulatory requirement due to the different pharmacological activities and toxicities of enantiomers.
- **Polymer Chemistry:** The compound can be used as a monomer or modifying agent in the production of epoxy resins and other polymers. The phthalimide group can enhance thermal stability, while the epoxy group allows for cross-linking.[1][6]
- **General Organic Synthesis:** Beyond its specific use in drug development, it serves as a versatile reagent for creating primary amines and secondary alcohols simultaneously after the ring-opening of the epoxide and subsequent deprotection of the phthalimide group.[8]

Phthalimide derivatives, in general, exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties.[13][14][15] This broad bioactivity makes **N-(2,3-Epoxypropyl)phthalimide** a valuable precursor for synthesizing novel therapeutic candidates.

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